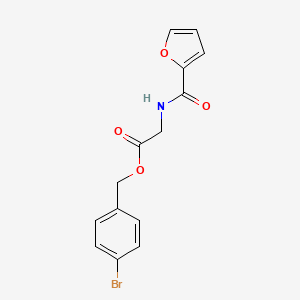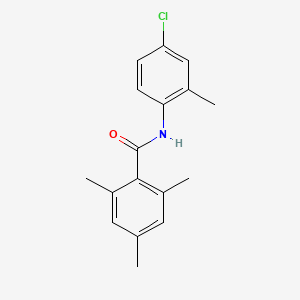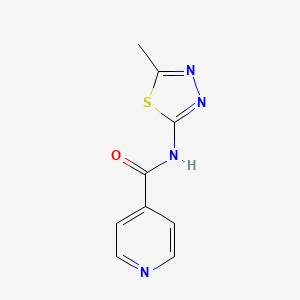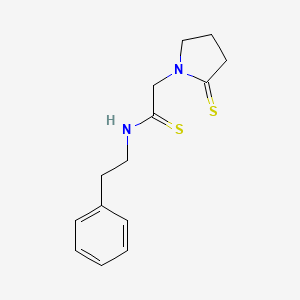![molecular formula C19H24N2O2S B5668280 2-isopropyl-4-methyl-5-({3-[(2-methylbenzyl)oxy]-1-azetidinyl}carbonyl)-1,3-thiazole](/img/structure/B5668280.png)
2-isopropyl-4-methyl-5-({3-[(2-methylbenzyl)oxy]-1-azetidinyl}carbonyl)-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of thiazole derivatives often involves multistep chemical reactions, employing strategies such as cyclization, condensation, and functional group transformations. For instance, one-pot synthesis methods have been reported for thiazolidin-4-ones, starting from amino acids, aldehydes, and mercaptoacetic acid, yielding products with good efficiency (Cunico et al., 2007). Similarly, azetidine derivatives, closely related to the target compound's azetidinyl group, have been synthesized through reactions involving chloroacetic acid and specific catalysts (Chopde & Meshram, 2012).
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by the presence of heteroatoms (nitrogen and sulfur) in a five-membered ring, which significantly affects their electronic and spatial configuration. X-ray crystallography has been employed to elucidate the structures of related compounds, revealing insights into their three-dimensional arrangement and the impact on reactivity and interaction with biological targets (Cunico et al., 2007).
Chemical Reactions and Properties
Thiazole derivatives undergo various chemical reactions, including nucleophilic substitutions, electrophilic additions, and cycloadditions, influenced by the electron-rich nature of the thiazole ring. These reactions are pivotal in modifying the chemical structure for specific applications, such as the development of novel pharmaceuticals. For example, the reactivity of azetidine and thiazole rings has been exploited in the synthesis of beta-lactam antibiotics, demonstrating significant activity against Gram-negative bacteria (Woulfe & Miller, 1985).
Physical Properties Analysis
The physical properties of thiazole derivatives, such as melting point, solubility, and stability, are critical for their practical application. These properties are influenced by the compound's molecular structure, particularly the presence and position of substituents on the thiazole ring. Detailed analysis requires experimental data specific to the compound , which is not directly available but can be inferred from similar structures.
Chemical Properties Analysis
Thiazole derivatives exhibit a range of chemical properties, including acidity/basicity, redox characteristics, and photophysical properties. These are determined by the electronic nature of the thiazole ring and substituents. For instance, the interaction of thiazole derivatives with DNA through minor groove binding has been explored, highlighting their potential as therapeutic agents (Anthony et al., 2004).
Eigenschaften
IUPAC Name |
[3-[(2-methylphenyl)methoxy]azetidin-1-yl]-(4-methyl-2-propan-2-yl-1,3-thiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-12(2)18-20-14(4)17(24-18)19(22)21-9-16(10-21)23-11-15-8-6-5-7-13(15)3/h5-8,12,16H,9-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXTXRARWLRGBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2CN(C2)C(=O)C3=C(N=C(S3)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{4-[2-(1H-imidazol-1-yl)ethoxy]phenyl}pyridin-2-amine](/img/structure/B5668197.png)





![(1S*,4S*)-2-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B5668258.png)
![N-(6-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)nicotinamide](/img/structure/B5668263.png)


![5-{[1-(methoxyacetyl)-4-methylpiperazin-2-yl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5668286.png)
![N-(2-methylphenyl)-6-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5668294.png)
![5-methoxy-2-[(3-quinolinylamino)methyl]phenol](/img/structure/B5668302.png)
![ethyl 3-[3-amino-4-(dimethylamino)thieno[2,3-b]pyridin-2-yl]-3-oxopropanoate](/img/structure/B5668309.png)